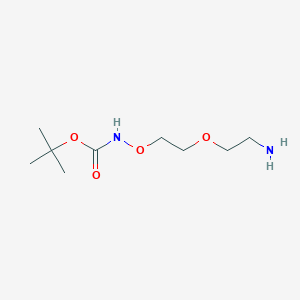

Boc-Aminooxy-PEG1-C2-NH2

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[2-(2-aminoethoxy)ethoxy]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O4/c1-9(2,3)15-8(12)11-14-7-6-13-5-4-10/h4-7,10H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTYYGLYRGAJOLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Application of Boc-Aminooxy-PEG1-C2-NH2 in Proteolysis Targeting Chimeras (PROTACs): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-based inhibition to a novel strategy of targeted protein degradation. These heterobifunctional molecules leverage the cell's intrinsic ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component in the design of an effective PROTAC is the linker, a chemical scaffold that connects the target protein binder to the E3 ligase recruiting element. The nature of this linker profoundly influences the PROTAC's efficacy, selectivity, and pharmacokinetic properties.

This technical guide provides an in-depth exploration of Boc-Aminooxy-PEG1-C2-NH2 , a bifunctional linker increasingly utilized in the synthesis of PROTACs and other bioconjugates. We will delve into its core applications, present quantitative data from relevant studies, provide detailed experimental protocols for its use, and offer visual representations of key concepts to empower researchers in the rational design of next-generation protein degraders.

Core Principles and Applications of this compound

This compound is a versatile chemical tool characterized by three key components:

-

A Boc-Protected Aminooxy Group: The tert-butyloxycarbonyl (Boc) protecting group allows for the strategic and controlled deprotection of the aminooxy functionality. This group readily and chemoselectively reacts with aldehydes and ketones to form stable oxime linkages.[1] This specific ligation chemistry is a powerful tool for conjugating the linker to a ligand that bears a carbonyl group.

-

A Single Polyethylene Glycol (PEG) Unit: The short PEG spacer enhances the aqueous solubility of the PROTAC molecule, a crucial property for improving bioavailability and cell permeability.[2] PEG linkers are known for their biocompatibility and ability to modulate the physicochemical properties of the final conjugate.[2]

-

A Primary Amine (-NH2): The terminal amine group provides a versatile handle for conjugation to the second ligand, typically through the formation of a stable amide bond with a carboxylic acid.

The primary application of this compound is in the modular and efficient synthesis of PROTACs. Its bifunctional nature allows for a sequential and controlled assembly of the final molecule, with the two distinct reactive ends enabling the coupling of a wide variety of target protein ligands and E3 ligase recruiters.

Data Presentation: The Impact of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker is a critical parameter in PROTAC design, as it dictates the geometry and stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. An optimal linker length is essential for efficient ubiquitination and subsequent degradation of the target protein. Below is a summary of quantitative data from studies on PROTACs targeting the oncogenic fusion protein BCR-ABL and the epigenetic regulator BRD4, illustrating the impact of PEG linker length on degradation efficiency. While these studies do not use the exact this compound linker, they utilize PROTACs with varying numbers of PEG units, providing valuable insights into the structure-activity relationship of PEGylated linkers.

| Target Protein | PROTAC | Linker Composition | DC50 Value (nM) | Max Degradation (Dmax) | Cell Line | Reference |

| BCR-ABL | Arg-PEG1-Dasa | 1 PEG unit | 0.85 | ~98.8% at 5 nM | K562 | [1][3] |

| BCR-ABL | Arg-PEG2-Dasa | 2 PEG units | > 10 | Not specified | K562 | [3] |

| BCR-ABL | Arg-PEG3-Dasa | 3 PEG units | > 10 | Not specified | K562 | [3] |

| BCR-ABL | Arg-PEG4-Dasa | 4 PEG units | > 10 | Not specified | K562 | [3] |

| BRD4 | PROTAC B24 | 2 PEG units | 0.75 ± 0.16 | > 95% | MV4-11 | [4] |

| BRD4 | PROTAC 1 | Optimized PEG linker | < 1 | Not specified | Burkitt's Lymphoma cells | [5] |

Note: DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein.

These data clearly demonstrate that a single PEG unit can be highly effective in achieving potent degradation, as seen with the BCR-ABL targeting PROTAC. The addition of more PEG units in this specific case led to a decrease in efficacy, highlighting the importance of optimizing linker length for each specific target and ligand pair.

Experimental Protocols

The following section provides a detailed, multi-step protocol for the synthesis of a PROTAC using this compound. This protocol is a representative example and may require optimization based on the specific properties of the target protein ligand and the E3 ligase ligand.

Protocol 1: Oxime Ligation of Ligand A (Containing an Aldehyde/Ketone)

This protocol describes the reaction of the deprotected aminooxy group of the linker with a ligand containing a carbonyl functional group.

-

Boc Deprotection of this compound:

-

Dissolve this compound in a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Stir the reaction at room temperature for 1 hour.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the removal of the Boc group.

-

Upon completion, remove the solvent and excess TFA in vacuo. Co-evaporation with toluene can aid in the complete removal of residual TFA. The resulting product is the deprotected aminooxy-PEG1-C2-NH2 as a TFA salt.

-

-

Oxime Ligation:

-

Dissolve the deprotected linker from step 1 and the aldehyde/ketone-containing Ligand A in an appropriate solvent (e.g., a mixture of an organic solvent like DMSO and an aqueous buffer at pH 4-5).

-

The reaction can be catalyzed by the addition of aniline or a phenylenediamine derivative.

-

Stir the reaction mixture at room temperature for several hours to overnight.

-

Monitor the formation of the oxime-linked product by LC-MS.

-

Upon completion, the product can be purified using reverse-phase high-performance liquid chromatography (HPLC).

-

Protocol 2: Amide Coupling of Ligand B (Containing a Carboxylic Acid)

This protocol describes the formation of an amide bond between the free amine of the linker-Ligand A conjugate and a second ligand containing a carboxylic acid.

-

Activation of Carboxylic Acid on Ligand B:

-

Dissolve Ligand B (containing a carboxylic acid) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or DCM.

-

Add a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and a non-nucleophilic base like diisopropylethylamine (DIPEA).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

-

Amide Bond Formation:

-

To the activated Ligand B solution, add a solution of the purified oxime-linked product from Protocol 1 (which has a free primary amine).

-

Stir the reaction at room temperature for 2-16 hours.

-

Monitor the progress of the reaction by LC-MS.

-

Once the reaction is complete, the final PROTAC can be purified by reverse-phase HPLC.

-

Mandatory Visualizations

Signaling Pathway: PROTAC-Mediated Degradation of BCR-ABL

The following diagram illustrates the mechanism of action of a PROTAC targeting the oncogenic BCR-ABL kinase in Chronic Myeloid Leukemia (CML). The PROTAC brings BCR-ABL into proximity with an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome. This abrogates the downstream signaling pathways that drive cancer cell proliferation and survival.

Caption: PROTAC-mediated degradation of BCR-ABL.

Experimental Workflow: From Synthesis to Degradation Assay

The following diagram outlines a typical experimental workflow for the development and evaluation of a PROTAC synthesized using this compound.

References

- 1. Single amino acid-based PROTACs trigger degradation of the oncogenic kinase BCR-ABL in chronic myeloid leukemia (CML) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of highly efficacious PROTACs targeting BRD4 against acute myeloid leukemia: Design, synthesis, and biological evaluations [ccspublishing.org.cn]

- 5. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Boc-Aminooxy-PEG1-C2-NH2: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Aminooxy-PEG1-C2-NH2 is a versatile, heterobifunctional linker molecule playing a crucial role in modern drug development and bioconjugation. Its unique architecture, featuring a Boc-protected aminooxy group, a single polyethylene glycol (PEG) unit, and a terminal primary amine, offers researchers a powerful tool for the precise assembly of complex biomolecules. This guide provides a comprehensive overview of its chemical structure, properties, and key applications, with a focus on its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other targeted drug delivery systems.

Chemical Structure and Properties

This compound, systematically named tert-butyl (2-(2-(aminooxy)ethoxy)ethyl)carbamate, is characterized by a short PEG spacer that enhances aqueous solubility and provides flexibility.[1][2] The terminal Boc-protected aminooxy group allows for specific and controlled conjugation to molecules containing aldehyde or ketone functionalities, forming a stable oxime linkage.[1][3] The primary amine at the other end serves as a reactive handle for conjugation to carboxylic acids, activated esters, or other electrophilic groups.[4]

Chemical Structure

Caption: Chemical structure of this compound.

Quantitative Data Summary

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₂₀N₂O₄ | [5][6] |

| Molecular Weight | 220.27 g/mol | [5][6] |

| CAS Number | 1844894-82-1 | [1][6] |

| Appearance | Solid or viscous liquid | |

| Purity | Typically ≥95% or ≥98% | [3][7] |

| Solubility | Soluble in DMSO | [8] |

| Storage Conditions | -20°C, dry and sealed for long-term storage | [1][8] |

Core Applications and Experimental Protocols

The primary utility of this compound lies in its role as a heterobifunctional linker, enabling the stepwise and controlled conjugation of two different molecular entities. This is particularly valuable in the construction of PROTACs and antibody-drug conjugates (ADCs).

PROTAC Synthesis

PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[9][10] The synthesis of a PROTAC using this compound typically involves a multi-step process.

Caption: General workflow for PROTAC synthesis.

-

Amide Coupling of E3 Ligase Ligand:

-

Dissolve the E3 ligase ligand containing a carboxylic acid group in a suitable organic solvent (e.g., DMF or DCM).

-

Add a coupling agent (e.g., HATU or HBTU) and an organic base (e.g., DIPEA).

-

Add a solution of this compound in the same solvent.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by LC-MS.

-

Upon completion, quench the reaction and purify the product (Intermediate 1) by flash chromatography or preparative HPLC.

-

-

Boc Deprotection:

-

Dissolve the purified Intermediate 1 in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% TFA).[11]

-

Stir the reaction at room temperature for 30-60 minutes.

-

Remove the solvent and TFA under reduced pressure to yield the deprotected aminooxy intermediate (Intermediate 2).

-

-

Oxime Ligation with Target Protein Ligand:

-

Dissolve the target protein ligand containing an aldehyde or ketone group in a suitable buffer (e.g., phosphate buffer, pH 6.5-7.5).[12]

-

Add a solution of Intermediate 2 in a co-solvent like DMSO.

-

For enhanced reaction rates, a catalyst such as aniline or p-phenylenediamine can be added.[13][14]

-

Stir the reaction at room temperature for 2-16 hours, monitoring by LC-MS.

-

Purify the final PROTAC molecule by preparative HPLC.

-

Bioconjugation via Oxime Ligation

The aminooxy group of the deprotected linker readily reacts with aldehydes or ketones to form a stable oxime bond.[3] This chemoselective ligation is widely used for labeling proteins, peptides, and other biomolecules.

Caption: Oxime ligation reaction scheme.

-

Preparation of Aldehyde/Ketone Groups on the Protein:

-

If the protein does not have a native aldehyde or ketone group, it can be introduced by oxidizing sugar moieties with sodium meta-periodate.[12]

-

Dissolve the protein in an appropriate buffer (e.g., 0.1 M sodium acetate, pH 5.5).

-

Add a solution of sodium meta-periodate and incubate on ice for 30 minutes.

-

Remove excess periodate by buffer exchange using a desalting column or dialysis into a coupling buffer (e.g., phosphate buffer, pH 7.0).

-

-

Oxime Ligation:

-

Prepare a stock solution of the deprotected aminooxy-PEG linker in an organic solvent like DMSO.

-

Add the linker solution to the oxidized protein solution.

-

Incubate the reaction mixture at room temperature for 2-4 hours.

-

Remove excess linker and purify the labeled protein using a desalting column or dialysis.

-

-

Analysis:

-

Confirm the successful conjugation and determine the labeling efficiency using techniques such as SDS-PAGE, mass spectrometry (MALDI-TOF or ESI-MS), and UV-Vis spectroscopy.

-

Targeted Protein Degradation Mechanism

The ultimate function of a PROTAC synthesized with this compound is to induce the degradation of a specific target protein. This process relies on the cell's own protein disposal machinery, the ubiquitin-proteasome system.

Caption: Mechanism of PROTAC-mediated protein degradation.

Conclusion

This compound is a valuable and versatile tool for researchers in drug discovery and chemical biology. Its well-defined structure and bifunctional nature allow for the precise and efficient construction of complex molecular architectures, most notably PROTACs. The protocols and data presented in this guide offer a solid foundation for the successful application of this linker in the development of novel therapeutics and research probes. The continued exploration of such linkers is expected to drive further innovation in the field of targeted protein degradation and bioconjugation.

References

- 1. This compound [myskinrecipes.com]

- 2. precisepeg.com [precisepeg.com]

- 3. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]

- 4. t-Boc-Aminooxy-PEG1-amine,this compound-陕西新研博美生物科技有限公司 [xinyanbm.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Boc-NH-PEG2-C2-NH2 | TargetMol [targetmol.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. rsc.org [rsc.org]

- 12. broadpharm.com [broadpharm.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Aminooxy-PEG Linkers in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical principles and practical applications of aminooxy-polyethylene glycol (PEG) linkers in the field of bioconjugation. It details the core mechanism of oxime ligation, the linker's stability, the influence of reaction conditions, and the critical role of the PEG spacer, offering a technical resource for the design and execution of precise bioconjugation strategies.

Introduction to Aminooxy-PEG Bioconjugation

Bioconjugation is the process of covalently linking two molecules, at least one of which is a biomolecule such as a protein, antibody, or nucleic acid. These techniques are fundamental to the development of advanced therapeutics like antibody-drug conjugates (ADCs), diagnostic agents, and tools for biological research.[1][2] An ideal bioconjugation chemistry offers high efficiency, specificity, and stability of the resulting linkage under physiological conditions.[3]

Aminooxy-PEG linkers have emerged as a powerful tool in this field, primarily due to their ability to react with aldehyde or ketone groups to form a highly stable oxime bond.[4][5] This reaction, known as oxime ligation, is notable for its high chemoselectivity, meaning it proceeds with minimal side reactions with other functional groups found in biomolecules.[6] The integrated PEG spacer further enhances the utility of these linkers by improving the solubility, stability, and pharmacokinetic properties of the resulting conjugate, while also potentially reducing its immunogenicity.[1][7][8]

The Core Mechanism: Oxime Ligation

The fundamental reaction underpinning the utility of aminooxy linkers is the formation of an oxime bond through the condensation of an aminooxy group (-O-NH₂) with a carbonyl group (an aldehyde or ketone).[6] This reaction is a cornerstone of "click chemistry" due to its efficiency and biocompatibility.[9]

The reaction proceeds via a two-step mechanism:

-

Nucleophilic Attack: The nitrogen atom of the aminooxy group acts as a potent α-effect nucleophile and attacks the electrophilic carbon of the carbonyl group. This forms a tetrahedral intermediate known as a hemiaminal.

-

Dehydration: This intermediate then undergoes acid-catalyzed dehydration (elimination of a water molecule) to form the stable C=N oxime bond.

Because the dehydration step is acid-catalyzed, the overall reaction rate is significantly influenced by pH.

References

- 1. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Studies on the decomposition of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01082J [pubs.rsc.org]

- 8. Glycoconjugate Oxime Formation Catalyzed at Neutral pH: Mechanistic Insights and Applications of 1,4-Diaminobenzene as a Superior Catalyst for Complex Carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Introduction: The Strategic Imperative of Controlled Synthesis

An in-depth technical guide for researchers, scientists, and drug development professionals on the pivotal role of tert-butyloxycarbonyl (Boc) protection in the synthesis and application of bifunctional linkers.

In the precise fields of drug development, bioconjugation, and targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), bifunctional linkers are fundamental components.[1][2][] These linkers bridge targeting moieties (e.g., antibodies) with payload molecules (e.g., cytotoxic drugs), and their chemical architecture is a critical determinant of the final conjugate's stability, efficacy, and safety.[][] The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern synthetic strategy, enabling the requisite control and precision for constructing these complex molecular architectures.[6] This guide elucidates the indispensable role of the Boc group, providing detailed experimental insights, quantitative data, and logical workflows.

The Core Functions of Boc Protection in Bifunctional Linkers

The primary role of the Boc group is to temporarily mask a reactive amine functionality, thereby enforcing a specific and desired order of chemical reactions.[6] This strategic masking confers several key advantages:

-

Controlled, Stepwise Synthesis : Bifunctional linkers possess at least two reactive functional groups. To ensure a specific synthetic outcome, one group must remain inert while the other is activated for conjugation. The Boc group effectively "silences" an amine terminus while another functional group, such as a carboxylic acid, is coupled to a payload molecule.[6] Following this initial conjugation and purification, the Boc group is selectively removed to reveal the amine, which is then available for reaction with the second molecule, like an antibody or a protein ligand.[6][7] This controlled, stepwise approach is fundamental to creating well-defined conjugates and preventing the formation of complex, undesirable product mixtures.[6]

-

Prevention of Side Reactions : In the absence of a protecting group, the free amine of a linker would act as a potent nucleophile. This could lead to self-reaction, where the amine of one linker molecule attacks the activated functional group of another, resulting in oligomerization.[6] Such side reactions drastically reduce the yield of the desired bifunctional conjugate and introduce significant purification challenges.[6] The Boc group's ability to render the amine non-nucleophilic is therefore crucial for achieving high reaction selectivity.

-

Orthogonal Deprotection Strategy : The Boc group is prized for its unique cleavage condition: it is stable under a wide range of reaction conditions, including those that are basic or nucleophilic, but is readily removed under mild acidic conditions.[6][8] This acid lability allows for "orthogonal" deprotection, where the Boc group can be removed without affecting other common protecting groups (like Fmoc, Cbz, or various esters) that may be present elsewhere in the molecule.[6] This orthogonality is a key principle in complex multi-step syntheses, such as solid-phase peptide synthesis, allowing for the selective unmasking of specific reactive sites at precise stages.[9]

Logical Workflow: Stepwise Conjugation Using a Boc-Protected Linker

The following diagram illustrates the logical sequence of synthesizing a bioconjugate (e.g., an ADC) using a heterobifunctional linker featuring a Boc-protected amine and a carboxylic acid.

References

- 1. Branching beyond bifunctional linkers: synthesis of macrocyclic and trivalent PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Linkers for Linkerology - Enamine [enamine.net]

- 6. benchchem.com [benchchem.com]

- 7. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. A Backbone Linker for BOC-Based Peptide Synthesis and On-Resin Cyclization: Synthesis of Stylostatin 1(,) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Application of Boc-Aminooxy-PEG1-C2-NH2 in PROTAC Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of therapeutic intervention, offering a powerful modality to selectively eliminate disease-causing proteins. These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system to achieve targeted protein degradation. A critical component of a PROTAC is the linker, which connects the target protein ligand to the E3 ligase ligand. The choice of linker profoundly influences the physicochemical properties and biological activity of the resulting PROTAC. This technical guide delves into the core attributes and applications of a specific, versatile linker: Boc-Aminooxy-PEG1-C2-NH2.

Introduction to this compound

This compound is a bifunctional linker characterized by three key chemical motifs: a Boc-protected aminooxy group, a single polyethylene glycol (PEG) unit, and a terminal primary amine. This unique combination of features provides several advantages in the rational design and synthesis of PROTACs.

-

Boc-Protected Aminooxy Group: The tert-Butyloxycarbonyl (Boc) protecting group provides a stable and readily cleavable handle for orthogonal chemical strategies. The deprotected aminooxy group can selectively react with aldehydes or ketones to form stable oxime ethers, offering a precise and efficient conjugation method.

-

PEG1 Spacer: The single PEG unit imparts hydrophilicity, which can enhance the aqueous solubility of the PROTAC molecule. Improved solubility is a critical factor for achieving favorable pharmacokinetics and bioavailability. While longer PEG chains are often employed, a short PEG1 linker can be advantageous in scenarios where a more constrained conformation is desired to optimize the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.

-

Terminal Primary Amine: The primary amine serves as a versatile attachment point for either the target protein ligand or the E3 ligase ligand, typically through the formation of a stable amide bond.

Physicochemical Properties

A clear understanding of the linker's properties is essential for its effective incorporation into a PROTAC.

| Property | Value | Source |

| Molecular Formula | C9H20N2O4 | MedChemExpress |

| Molecular Weight | 220.27 g/mol | MedChemExpress |

| CAS Number | 1844894-82-1 | MedChemExpress |

| Appearance | Varies (typically a solid or oil) | General Chemical Properties |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) and aqueous solutions after deprotection of the Boc group. | General Chemical Principles of PEG linkers. |

Role in PROTAC Design and Synthesis

The modular nature of this compound allows for its strategic incorporation into a PROTAC synthesis workflow. The presence of two distinct functionalities enables a stepwise and controlled assembly of the final molecule.

General Synthetic Strategy

A common approach involves a two-step sequential conjugation:

-

Amide Bond Formation: The terminal primary amine of the linker is coupled with a carboxylic acid-functionalized ligand (either for the target protein or the E3 ligase) using standard peptide coupling reagents (e.g., HATU, HOBt).

-

Boc Deprotection and Oxime Ligation: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid) to liberate the aminooxy group. The resulting intermediate is then reacted with an aldehyde or ketone-functionalized second ligand to form the final PROTAC via an oxime linkage.

This orthogonal strategy minimizes the formation of undesired side products and simplifies the purification process.

Experimental Protocols

The following are generalized protocols for the incorporation of this compound into a PROTAC. Note: These protocols are for illustrative purposes and may require optimization based on the specific properties of the ligands.

Protocol 1: Amide Coupling of Ligand A (with Carboxylic Acid) to the Linker

-

Dissolution: Dissolve Ligand A (1.0 eq) and this compound (1.1 eq) in anhydrous dimethylformamide (DMF).

-

Activation: Add a coupling agent such as HATU (1.2 eq) and a base like diisopropylethylamine (DIPEA) (2.0 eq) to the solution.

-

Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Boc Deprotection

-

Dissolution: Dissolve the product from Protocol 1 in dichloromethane (DCM).

-

Deprotection: Add trifluoroacetic acid (TFA) (20-50% v/v in DCM) to the solution.

-

Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.

-

Removal of Acid: Co-evaporate the solvent and excess TFA with toluene under reduced pressure. Dry the residue under high vacuum.

Protocol 3: Oxime Ligation with Ligand B (with Aldehyde/Ketone)

-

Dissolution: Dissolve the deprotected intermediate from Protocol 2 and Ligand B (1.0 eq) in a suitable solvent system, such as a mixture of methanol and water, buffered to a slightly acidic pH (e.g., pH 5-6 with acetate buffer).

-

Reaction: Stir the reaction mixture at room temperature for 2-8 hours. Monitor the formation of the oxime ether by LC-MS.

-

Work-up and Purification: Once the reaction is complete, concentrate the mixture to remove methanol. Extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine. Dry the organic layer, filter, and concentrate. Purify the final PROTAC product by preparative high-performance liquid chromatography (HPLC).

Case Study: The Significance of Short PEG Linkers in PROTAC Efficacy

While a specific PROTAC utilizing this compound is not yet prominently featured in peer-reviewed literature, a study by Pan et al. (2021) on the degradation of the oncogenic kinase BCR-ABL in chronic myeloid leukemia highlights the effectiveness of a short PEG1 linker.[1]

In this study, a series of PROTACs were synthesized by linking an amino acid to the BCR-ABL ligand, dasatinib (Dasa), via PEG linkers of varying lengths (PEG1 to PEG4). The resulting PROTACs were evaluated for their ability to induce the degradation of BCR-ABL in K562 cells.

| PROTAC Compound | Linker Length | BCR-ABL Degradation at 10 nM | K562 Cell Proliferation IC50 (nM) |

| Arg-PEG1-Dasa | PEG1 | Most Effective | < 0.5 |

| Arg-PEG2-Dasa | PEG2 | Effective | < 0.5 |

| Arg-PEG3-Dasa | PEG3 | Effective | < 0.5 |

| Arg-PEG4-Dasa | PEG4 | Less Effective | < 0.5 |

Data summarized from Pan et al., 2021.[1]

Interestingly, the study found that the PROTAC with the shortest linker, Arg-PEG1-Dasa , exhibited the most potent degradation of BCR-ABL.[1] This suggests that for certain target-E3 ligase pairs, a shorter, more rigid linker may facilitate the optimal orientation for the formation of a productive ternary complex, leading to enhanced ubiquitination and subsequent degradation.

Visualizing PROTAC Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

References

The Pivotal Role of PEGylated Linkers in Drug Development: An In-depth Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern therapeutics, particularly in the realm of bioconjugates like antibody-drug conjugates (ADCs), the linker connecting the payload to the biologic is a critical determinant of success. Polyethylene glycol (PEG) linkers have emerged as a cornerstone in this field, prized for their ability to favorably modulate the physicochemical properties of complex drug constructs. This technical guide delves into the core principles governing the solubility and stability of PEGylated linkers, offering a comprehensive overview of their impact, methods of evaluation, and the underlying mechanisms that drive their efficacy.

Enhancing Solubility: The Hydrophilic Shield

A primary challenge in the development of bioconjugates is the often poor aqueous solubility of potent cytotoxic payloads. Aggregation of these hydrophobic moieties can lead to reduced efficacy, increased immunogenicity, and challenges in formulation and manufacturing. PEGylation provides a robust solution to this problem.[1][2] The repeating ethylene oxide units of the PEG chain are highly hydrophilic, creating a hydration shell around the linker and the attached payload.[2] This "hydrophilic shield" effectively masks the hydrophobicity of the drug, preventing the intermolecular interactions that lead to aggregation and precipitation.[3]

The effectiveness of a PEG linker in enhancing solubility is influenced by several factors, which can be tailored to the specific needs of the drug conjugate.

Key Factors Influencing the Solubility of PEGylated Linkers:

| Factor | Effect on Solubility | Rationale |

| PEG Chain Length | Increased length generally leads to higher solubility.[2] | Longer PEG chains create a larger hydrodynamic volume and a more extensive hydration shell, more effectively masking the hydrophobic payload.[2] |

| Architecture (Linear vs. Branched) | Branched or multi-arm PEGs can offer superior solubilization.[2][4] | Multiple PEG arms create a dense, three-dimensional hydrophilic cloud around the payload, which is highly effective at preventing aggregation.[2] |

| Monodispersity | Monodisperse (single molecular weight) PEGs lead to more homogeneous and predictable solubility profiles. | Polydisperse PEG mixtures can result in batch-to-batch variability in the final conjugate's properties. |

| Presence of Charged Groups | Incorporation of charged or polar groups within the linker can further enhance water solubility.[2] | These groups increase the overall polarity of the conjugate, improving its interaction with aqueous environments.[2] |

Fortifying Stability: A Multifaceted Approach

The stability of a PEGylated linker is a multifaceted property, encompassing both physical and chemical stability. Physical stability primarily relates to the prevention of aggregation, as discussed above. Chemical stability, on the other hand, refers to the integrity of the covalent bonds within the linker and between the linker and the drug/antibody under various physiological and storage conditions.[2]

Physical Stability

The steric hindrance provided by the flexible PEG chain plays a crucial role in preventing aggregation.[3] By physically separating the hydrophobic payloads of adjacent bioconjugate molecules, PEG linkers reduce the likelihood of non-specific binding and aggregation, even at high drug-to-antibody ratios (DARs).[3]

Chemical Stability

The chemical stability of a PEGylated linker is paramount to ensure that the payload remains attached to the biologic during circulation and is only released at the target site. This is largely determined by the nature of the chemical bonds within the linker.

-

pH Stability: Many PEG linkers are designed to be stable at physiological pH (around 7.4) but cleavable in the acidic environment of endosomes and lysosomes (pH 4.5-6.0).[2] This is often achieved through the incorporation of acid-labile moieties like hydrazones or orthoesters.[5][6] The rate of hydrolysis of these linkers is highly dependent on their specific chemical structure.[6] For instance, hydrazones derived from aromatic aldehydes tend to be more stable than those from aliphatic aldehydes.[6]

-

Enzymatic Stability: Cleavable linkers can be engineered to be substrates for specific enzymes that are overexpressed in tumor cells, such as cathepsins.[2] Dipeptide sequences like valine-citrulline (Val-Cit) are classic examples that are stable in circulation but are efficiently cleaved by lysosomal proteases.[2] The ether backbone of the PEG chain itself is generally resistant to enzymatic degradation.[7]

-

Hydrolytic Stability: The stability of the bonds connecting the PEG linker to the antibody and the payload against hydrolysis is critical for preventing premature drug release. The choice of conjugation chemistry (e.g., amide vs. ester bonds) can significantly impact hydrolytic stability.[8]

-

Thermal Stability: PEGylation can enhance the thermal stability of proteins.[9] However, the curing temperatures used in some manufacturing processes can lead to thermo-oxidative degradation of the PEG linker and the fabric of the conjugate if not carefully controlled.[10] Studies have shown that PEG-protein conjugates with higher molecular weight PEGs can exhibit greater thermal stability.[9]

-

Oxidative Stability: The ether linkages in the PEG backbone are relatively stable against oxidation.[7] However, other components of the linker or the payload may be susceptible to oxidative degradation.

Summary of Stability Characteristics of Different Linker Types:

| Linker Type | Cleavage Mechanism | Stability in Circulation (pH 7.4) | Release at Target Site |

| Non-cleavable | Proteolytic degradation of the antibody | High | Slow, relies on antibody catabolism |

| Acid-labile (e.g., Hydrazone) | Low pH hydrolysis | Moderate to High | Triggered by endosomal/lysosomal pH |

| Enzyme-cleavable (e.g., Val-Cit) | Specific enzymatic cleavage | High | Triggered by lysosomal proteases |

| Reducible (e.g., Disulfide) | Reduction in high glutathione environment | Moderate | Triggered by intracellular reducing agents |

Experimental Protocols for Assessing Solubility and Stability

A robust analytical workflow is essential for characterizing the solubility and stability of PEGylated linkers and their conjugates.

Solubility Assessment

A straightforward method to assess the solubility of a protein or bioconjugate involves measuring the protein concentration in a supernatant after centrifugation.

Protocol: Protein Solubility Test

-

Sample Preparation: Prepare solutions of the PEGylated conjugate at various concentrations in a relevant buffer (e.g., PBS, pH 7.4).

-

Incubation: Allow the samples to incubate for a defined period (e.g., 24 hours) under specific temperature conditions.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for a specified time (e.g., 15 minutes) to pellet any insoluble material.

-

Quantification: Carefully collect the supernatant and measure the protein concentration using a standard protein assay, such as the Bradford or BCA assay, or by measuring UV absorbance at 280 nm.[11][12]

-

Analysis: The concentration of the protein in the supernatant represents the soluble fraction.

Stability Assessment

A suite of chromatographic and mass spectrometric techniques is employed to monitor the stability of PEGylated conjugates over time and under stress conditions.

Objective: To separate and quantify monomers, dimers, and higher-order aggregates based on their size.[13]

Methodology:

-

System: An HPLC or UPLC system equipped with a UV detector and an appropriate SEC column (e.g., Agilent AdvanceBio SEC).[13]

-

Mobile Phase: Typically an aqueous buffer such as phosphate-buffered saline (PBS) at a neutral pH.[14]

-

Sample Preparation: The PEGylated conjugate is diluted in the mobile phase.

-

Analysis: The sample is injected onto the column, and the elution profile is monitored at 280 nm. Aggregates, being larger, will elute earlier than the monomeric species.

-

Data Analysis: The peak areas of the monomer, aggregates, and any fragments are integrated to determine their relative percentages.

Objective: To separate ADC species based on their hydrophobicity, which correlates with the number of conjugated drug-linker moieties.[15]

Methodology:

-

System: An HPLC or UPLC system with a UV detector and a HIC column (e.g., Tosoh TSKgel Butyl-NPR).

-

Mobile Phase: A high-salt buffer (e.g., sodium phosphate with ammonium sulfate) is used as buffer A, and a low-salt buffer is used as buffer B.[16]

-

Analysis: The ADC sample is injected under high-salt conditions, and a decreasing salt gradient is applied to elute the species. Unconjugated antibody elutes first, followed by species with increasing DARs.[9]

-

Data Analysis: The peak area for each DAR species is used to calculate the average DAR of the ADC mixture.[15]

Objective: To determine the molecular weight of the intact conjugate and its different drug-loaded forms, and to calculate the average DAR.[17]

Methodology:

-

System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an LC system.[4]

-

Chromatography: Reversed-phase chromatography is often used for intact mass analysis.

-

Analysis: The eluting species are ionized (e.g., by electrospray ionization) and their mass-to-charge ratios are measured.

-

Data Deconvolution: The resulting multi-charged spectrum is deconvoluted to obtain the zero-charge mass of each species present.[17] The mass difference between peaks corresponds to the mass of the attached drug-linker.

Objective: To evaluate the stability of the ADC and the rate of drug deconjugation in a biologically relevant matrix.[3]

Methodology:

-

Incubation: The ADC is incubated in plasma (e.g., human, mouse) at 37°C for various time points (e.g., 0, 24, 48, 96 hours).[18]

-

Sample Cleanup: At each time point, the ADC is captured from the plasma, often using affinity beads (e.g., Protein A).[8]

-

Analysis: The captured ADC is then analyzed by LC-MS to determine the average DAR over time. Alternatively, the plasma supernatant can be analyzed to quantify the amount of released payload.[3]

Objective: To identify potential degradation pathways and to develop and validate stability-indicating analytical methods.[10]

Methodology:

-

Stress Conditions: The PEGylated conjugate is subjected to various stress conditions, including:

-

pH stress: Incubation in acidic and basic solutions.

-

Thermal stress: Exposure to elevated temperatures.

-

Oxidative stress: Treatment with an oxidizing agent like hydrogen peroxide.

-

Photostability: Exposure to light according to ICH guidelines.

-

-

Analysis: The stressed samples are analyzed using a battery of analytical techniques (SEC, HIC, LC-MS, etc.) to identify and quantify degradation products. The goal is typically to achieve 5-20% degradation.[10][19]

Visualizing Key Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate fundamental aspects of PEGylated linker technology.

References

- 1. biopharminternational.com [biopharminternational.com]

- 2. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]

- 3. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sciex.com [sciex.com]

- 5. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 6. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 9. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 10. pharmtech.com [pharmtech.com]

- 11. microbenotes.com [microbenotes.com]

- 12. antibodies.cancer.gov [antibodies.cancer.gov]

- 13. agilent.com [agilent.com]

- 14. lcms.cz [lcms.cz]

- 15. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 17. enovatia.com [enovatia.com]

- 18. benchchem.com [benchchem.com]

- 19. Forced Degradation Studies of Biopharmaceuticals | RSSL [rssl.com]

In-Depth Technical Guide to CAS Number 1844894-82-1: A Key Linker in Proteolysis Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Properties of CAS Number 1844894-82-1

The fundamental properties of this linker are summarized below, providing a foundation for its application in chemical synthesis.

| Property | Value |

| CAS Number | 1844894-82-1 |

| Chemical Name | tert-butyl N-[2-(2-aminoethoxy)ethoxy]carbamate |

| Synonyms | Boc-Aminooxy-PEG1-C2-NH2 |

| Molecular Formula | C₉H₂₀N₂O₄ |

| Molecular Weight | 220.27 g/mol |

| IUPAC Name | tert-butyl N-[2-(2-aminoethoxy)ethoxy]carbamate |

| SMILES | CC(C)(C)OC(=O)NOCCOCCN |

| InChI Key | TTYYGLYRGAJOLR-UHFFFAOYSA-N |

| Appearance | Liquid or Solid |

| Purity | Typically ≥95% |

| Storage Conditions | Store at -20°C |

| Shipping Temperature | Room temperature or on blue ice |

Role in PROTAC Design and Mechanism of Action

PROTACs are heterobifunctional molecules designed to co-opt the cell's natural protein disposal system—the ubiquitin-proteasome system—to selectively degrade a target protein of interest (POI). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.

CAS 1844894-82-1 functions as this critical linker. Its PEG-based structure imparts several desirable characteristics to the resulting PROTAC molecule:

-

Solubility and Permeability: The hydrophilic nature of the PEG chain can enhance the overall solubility of the often large and hydrophobic PROTAC molecule, which is crucial for its biological activity and cell permeability.

-

Flexibility and Length: The length and flexibility of the linker are critical for enabling the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase. This ternary complex is a prerequisite for the ubiquitination of the POI.

-

Bifunctionality: This linker possesses two reactive functional groups: a Boc-protected aminooxy group and a primary amine. The primary amine can be readily coupled to a ligand for either the POI or the E3 ligase, while the Boc-protected aminooxy group, after deprotection, can react with an aldehyde or ketone to form a stable oxime linkage. This provides a versatile handle for conjugating the second ligand.

The general mechanism of action of a PROTAC synthesized using a linker like CAS 1844894-82-1 is illustrated in the signaling pathway diagram below.

Caption: PROTAC-mediated protein degradation pathway.

Generalized Experimental Protocol for PROTAC Synthesis

While a specific, detailed protocol for a named PROTAC using CAS 1844894-82-1 is not available, a general workflow for its incorporation into a PROTAC can be outlined. This protocol assumes a convergent synthetic strategy where the POI and E3 ligase ligands are synthesized with appropriate functional groups for coupling to the linker.

Materials:

-

CAS 1844894-82-1 (this compound)

-

POI ligand with a carboxylic acid or other suitable functional group for amide bond formation.

-

E3 ligase ligand with an aldehyde or ketone functional group.

-

Coupling reagents (e.g., HATU, HOBt, EDC).

-

Deprotection reagents (e.g., trifluoroacetic acid (TFA) for Boc group removal).

-

Anhydrous solvents (e.g., DMF, DCM).

-

Purification supplies (e.g., silica gel for column chromatography, HPLC system).

-

Analytical instruments (e.g., LC-MS, NMR).

Procedure:

-

Amide Coupling: The primary amine of CAS 1844894-82-1 is coupled to the carboxylic acid of the POI ligand using standard peptide coupling conditions. The reaction is typically carried out in an anhydrous solvent like DMF in the presence of a coupling reagent such as HATU and a base like DIPEA. The reaction progress is monitored by LC-MS.

-

Purification: The resulting Boc-protected intermediate is purified by flash column chromatography or preparative HPLC.

-

Boc Deprotection: The Boc protecting group on the aminooxy functionality is removed by treatment with an acid, typically TFA in DCM. The completion of the reaction is confirmed by LC-MS.

-

Oxime Ligation: The deprotected aminooxy intermediate is then reacted with the aldehyde or ketone-functionalized E3 ligase ligand in a suitable solvent, often with a mild acid catalyst, to form a stable oxime linkage.

-

Final Purification: The final PROTAC molecule is purified to a high degree using preparative HPLC.

-

Characterization: The structure and purity of the final PROTAC are confirmed by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

The following diagram illustrates this generalized synthetic workflow.

Caption: Generalized workflow for PROTAC synthesis.

Suppliers

CAS Number 1844894-82-1 is available from several chemical suppliers that specialize in reagents for biomedical research and drug discovery. A selection of these suppliers is provided in the table below. It is recommended to request a certificate of analysis to ensure the quality and purity of the compound.

| Supplier | Product Name |

| MedchemExpress | This compound |

| BOC Sciences | This compound |

| BLD Pharmatech | tert-Butyl (2-(2-aminoethoxy)ethoxy)carbamate |

| Sigma-Aldrich | tert-Butyl (2-(2-aminoethoxy)ethoxy)carbamate |

| AxisPharm | t-Boc-aminooxy-PEG1-amine |

| BroadPharm | t-Boc-Aminooxy-PEG1-amine |

Conclusion and Future Outlook

CAS Number 1844894-82-1 is a valuable and versatile PEG-based linker for the synthesis of PROTACs. Its chemical properties and bifunctional nature allow for its straightforward incorporation into heterobifunctional degraders. While the public domain currently lacks specific examples of its application in named PROTACs, the principles of PROTAC design and the generalized synthetic workflows presented here provide a strong foundation for its use in the development of novel protein degraders. As the field of targeted protein degradation continues to expand, it is anticipated that the application of this and similar linkers will be further documented in the scientific literature, providing more detailed insights into their impact on the efficacy and pharmacokinetic properties of PROTACs. Researchers are encouraged to consider this linker in their PROTAC design strategies, particularly when modulation of solubility and linker flexibility is desired.

The Aminooxy Group: A Cornerstone of Selective Conjugation in Modern Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of precision and efficacy in therapeutic design has placed a significant emphasis on the development of robust and selective bioconjugation strategies. Among the chemical functionalities employed, the aminooxy group has emerged as a uniquely powerful tool, enabling the creation of stable, well-defined bioconjugates under mild, biocompatible conditions. Its utility is particularly prominent in the construction of complex biologics like Antibody-Drug Conjugates (ADCs), modified peptides, and targeted drug delivery systems. This guide provides a comprehensive overview of the core principles governing aminooxy-based conjugation, supported by quantitative data, detailed experimental protocols, and logical workflows.

The Core Principle: Oxime Ligation

The primary function of the aminooxy group (-O-NH₂) in selective conjugation is its highly specific reaction with a carbonyl group (an aldehyde or a ketone) to form a stable oxime linkage (C=N-O). This reaction, known as oxime ligation, is a cornerstone of bioorthogonal chemistry.

Key Characteristics:

-

Chemoselectivity: The reaction is exceptionally selective for aldehydes and ketones. This allows for the precise modification of a target molecule in the presence of a multitude of other functional groups commonly found in biological systems (e.g., amines, thiols, carboxylates), thereby obviating the need for complex protecting group strategies.

-

Enhanced Nucleophilicity: The aminooxy group is a significantly stronger nucleophile than a corresponding primary amine. This enhanced reactivity is attributed to the "alpha effect," where the lone pair of electrons on the adjacent oxygen atom destabilizes the ground state of the nucleophile, thus lowering the activation energy of the reaction.

-

Mild Reaction Conditions: Oxime ligation proceeds efficiently under mild aqueous conditions, typically in a pH range of 4 to 7, which is critical for maintaining the structural integrity and biological activity of sensitive biomolecules like proteins and antibodies.

-

Exceptional Stability: The resulting oxime bond is markedly more stable against hydrolysis compared to other imine-based linkages such as hydrazones. This stability is paramount for applications in vivo, ensuring that the bioconjugate remains intact in systemic circulation until it reaches its target site.

Quantitative Data Summary

The selection of a conjugation chemistry is a data-driven decision. The tables below summarize key quantitative parameters for oxime ligation, providing a basis for comparison with other common bioconjugation reactions.

The rate of oxime formation is influenced by the nature of the carbonyl electrophile, pH, and the presence of catalysts.

| Carbonyl Type | Condition | Catalyst (Concentration) | Second-Order Rate Constant (k₂) | Reference |

| Aldehyde | pH 4.5, Aqueous Buffer | Aniline (100 mM) | Up to 400-fold rate enhancement | |

| Aldehyde | pH 7.0, Aqueous Buffer | Aniline (100 mM) | Up to 40-fold rate enhancement | |

| Aldehyde | pH 7.0, Aqueous Buffer | m-Phenylenediamine (10 mM) | ~19-fold faster than aniline | |

| Ketone | pH 7.5, Tris·HCl Buffer | Aniline (100 mM) | 0.082 s⁻¹M⁻¹ | |

| Aldehyde | pH 7.5, Tris·HCl Buffer | Aniline (50 mM) | 48.6 s⁻¹M⁻¹ | |

| Aldehyde | Pure Acetic Acid | None | >95% conversion in 1.5-2 h |

Note: Aldehydes consistently react orders of magnitude faster than ketones.

The stability of the formed linkage is critical for the performance of the bioconjugate, especially in vivo.

| Linkage Type | Formed Bond | Relative Stability at Physiological pH (7.4) | Key Characteristics | Reference |

| Oxime | C=N-O | Very High | Exceptionally stable; rate constant for acid-catalyzed hydrolysis is ~1000x lower than hydrazones. | |

| Hydrazone | C=N-NH | Moderate | Susceptible to hydrolysis, especially under mildly acidic conditions (pH 5-6). | |

| Amide | C(=O)-NH | Extremely High | Considered permanent for most biological applications (half-life of ~600 years). | |

| Ester | C(=O)-O | Low | Prone to hydrolysis by esterases and chemical hydrolysis. | |

| Disulfide | S-S | Variable (Redox-dependent) | Stable in circulation but cleaved in the reducing environment inside cells. |

Applications in Drug Development & Research

The unique features of the aminooxy group have led to its widespread adoption in several high-impact areas.

Aminooxy chemistry provides a powerful route to creating site-specific and homogenous ADCs. The general workflow involves two key stages:

-

Introduction of a Carbonyl Handle: An aldehyde or ketone group is selectively introduced onto the antibody. This can be achieved by:

-

Glycan Oxidation: Mild oxidation of carbohydrate moieties (glycans) on the antibody's Fc region using sodium periodate (NaIO₄) generates aldehyde groups.

-

Genetic Encoding: Incorporation of unnatural amino acids containing a ketone group (e.g., p-acetylphenylalanine) at a specific site in the antibody sequence during expression.

-

-

Conjugation: The carbonyl-modified antibody is then reacted with a linker-payload molecule that has been functionalized with an aminooxy group, leading to the formation of a stable oxime-linked ADC.

This site-specific approach allows for precise control over the drug-to-antibody ratio (DAR), a critical quality attribute that significantly impacts the ADC's therapeutic index.

-

Protein/Peptide Modification: Used for attaching labels (e.g., fluorescent dyes, biotin), polyethylene glycol (PEGylation), or other moieties to study protein function, improve pharmacokinetic properties, or create diagnostic probes.

-

Glycoconjugation: Enables the synthesis of well-defined glycoproteins and glycopeptides by reacting aminooxy-functionalized glycans with proteins or peptides containing an aldehyde or ketone tag.

-

Surface Immobilization: Biomolecules can be tethered to surfaces (e.g., microarrays, nanoparticles) that have been functionalized with either aminooxy or carbonyl groups, which is useful for developing biosensors and diagnostic assays.

Experimental Protocols

The following protocols provide a generalized framework for common aminooxy conjugation procedures. Note: Optimization is often required for specific substrates and applications.

This protocol describes the labeling of an IgG antibody, a common glycoprotein, with an aminooxy-functionalized fluorescent dye.

Materials:

-

IgG antibody solution (e.g., 3-15 mg/mL in PBS)

-

Reaction Buffer (10X): 1 M sodium acetate, 1.5 M NaCl, pH 5.5

-

Sodium periodate (NaIO₄) stock solution: 100 mM in dH₂O (prepare fresh)

-

Quenching Solution: Ethylene glycol

-

Aminooxy-dye reagent, dissolved in anhydrous DMSO to a stock concentration of 5 mM

-

Catalyst (Optional but recommended): Aniline, 10X stock in acetate buffer

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Antibody Preparation:

-

Ensure the antibody is in a suitable buffer (e.g., PBS) at a concentration of 20-100 µM.

-

-

Oxidation of Carbohydrate Groups:

-

To the antibody solution, add 1/10th volume of 10X Reaction Buffer and 1/10th volume of 100 mM NaIO₄ stock solution.

-

Incubate for 10-30 minutes at room temperature, protected from light.

-

Quench the reaction by adding ethylene glycol to a final concentration of 100 mM.

-

-

Labeling Reaction (Oxime Ligation):

-

Add 50 molar equivalents of the aminooxy-dye stock solution to the oxidized antibody solution.

-

(Optional) Add 1/10th volume of the 10X Aniline catalyst solution to accelerate the reaction.

-

Incubate at room temperature with gentle shaking for 2 hours, protected from light.

-

-

Purification:

-

Purify the conjugated antibody from excess dye and reagents using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.

-

Collect the fractions corresponding to the labeled antibody.

-

-

Characterization:

-

Determine the degree of labeling (DOL) using UV-Vis spectrophotometry by measuring the absorbance of the protein (at 280 nm) and the dye (at its λ_max).

-

This protocol outlines the conjugation of an aminooxy-containing peptide to a molecule bearing an aldehyde group.

Materials:

-

Aminooxy-peptide

-

Aldehyde-containing molecule

-

Reaction Buffer: 100 mM Ammonium Acetate, pH 4.5

-

Aniline stock solution: 1 M in a compatible organic solvent (e.g., DMSO)

-

Solvents for dissolving reactants (e.g., DMSO, DMF)

Procedure:

-

Reagent Preparation:

-

Dissolve the aminooxy-peptide in the Reaction Buffer to a final concentration of 1-10 mM.

-

Dissolve the aldehyde-containing molecule in a minimal amount of a compatible organic solvent to the desired stock concentration.

-

-

Ligation Reaction:

-

In a reaction vessel, combine the aminooxy-peptide solution with the aldehyde-containing molecule (typically using a slight molar excess of one reactant, e.g., 1.2 equivalents).

-

Add the aniline stock solution to the reaction mixture to achieve a final concentration of 10-100 mM.

-

Allow the reaction to proceed at room temperature for 2-12 hours. Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, HPLC).

-

-

Quenching and Purification:

-

Once the reaction is complete, it can be quenched by adding an excess of a simple carbonyl (e.g., acetone) or aminooxy compound to consume the unreacted starting material.

-

Purify the final peptide conjugate using reverse-phase HPLC (RP-HPLC).

-

-

Verification:

-

Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS).

-

Logical Relationships and Comparative Stability

The choice of a chemical linkage is a critical design parameter in bioconjugate development. The stability of the bond directly impacts the therapeutic's half-life, efficacy, and potential for off-target toxicity from premature payload release.

As illustrated, the oxime linkage occupies a favorable position, offering substantially greater hydrolytic stability than hydrazones and esters, making it a reliable choice for bioconjugates that must endure systemic circulation. While the amide bond is more stable, its formation often requires less selective chemistries (e.g., targeting lysines). The disulfide bond's stability is context-dependent, designed to be cleaved in the specific reducing environment of the cell's interior, which represents a different strategic approach to payload release compared to hydrolytically stable linkers.

An In-depth Technical Guide to Heterobifunctional Crosslinkers

For Researchers, Scientists, and Drug Development Professionals

Introduction to Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers are indispensable reagents in the fields of biochemistry, drug development, and diagnostics, designed to covalently link two different biomolecules with high specificity.[1] Unlike their homobifunctional counterparts which possess two identical reactive groups, heterobifunctional crosslinkers have two distinct reactive ends.[2][3] This unique characteristic is fundamental to achieving controlled and directed conjugation, enabling the covalent linkage of two distinct molecules in a process known as bioconjugation.[4]

The intrinsic asymmetry of heterobifunctional crosslinkers allows for selective, sequential targeting of different functional groups on each molecule, ensuring precise spatial orientation and stoichiometry in the final conjugate.[1] This controlled, two-step reaction minimizes the formation of unwanted homopolymers or cross-linked aggregates, a common issue with homobifunctional reagents.[5][6] This precision is critical for applications demanding molecular fidelity, such as the construction of antibody-drug conjugates (ADCs) with defined drug-to-antibody ratios (DARs), the fabrication of biosensors, and the study of protein-protein interactions.[1][7]

The versatility of heterobifunctional crosslinkers is further enhanced by the variety of reactive groups available, the different lengths of their spacer arms, and the possibility of incorporating cleavable or non-cleavable linkages.[8] These features provide researchers with a powerful toolkit to design and synthesize complex bioconjugates for a wide range of applications.

Core Mechanism of Action: A Two-Step Process

The utility of many common heterobifunctional crosslinkers, such as those containing an N-hydroxysuccinimide (NHS) ester and a maleimide group, lies in their ability to facilitate a controlled, sequential two-step conjugation. This process minimizes the formation of homodimers and other undesired side products.[9]

Step 1: Activation of the First Molecule (e.g., Amine-Containing Protein)

The first step involves the reaction of the more labile reactive group, typically an NHS ester, with a primary amine (-NH₂) on the first biomolecule (e.g., a protein or antibody).[9] This reaction, which forms a stable amide bond, is most efficient at a pH range of 7.0 to 9.0.[5] The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester and displacing the N-hydroxysuccinimide leaving group.[9] After this initial reaction, any excess, unreacted crosslinker is removed.

Step 2: Conjugation to the Second Molecule (e.g., Sulfhydryl-Containing Molecule)

The second step involves the reaction of the second reactive group on the now-activated first molecule with a specific functional group on the second biomolecule. For example, a maleimide group will react specifically with a sulfhydryl group (-SH) on a cysteine residue to form a stable thioether bond.[4] This reaction is most efficient at a pH range of 6.5 to 7.5.[5]

This two-step approach ensures a directed and controlled conjugation strategy, which is a key advantage of using heterobifunctional crosslinkers.[9]

Classification of Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers are broadly classified based on the specific reactive groups they possess. This diversity allows for the targeting of a wide range of functional groups commonly found on biomolecules.[1][5]

-

Amine-to-Sulfhydryl Reactive Crosslinkers: These are among the most widely used and feature an amine-reactive group (e.g., NHS ester) and a sulfhydryl-reactive group (e.g., maleimide).[1]

-

Carbonyl-to-Sulfhydryl Reactive Crosslinkers: These linkers contain a carbonyl-reactive group (e.g., hydrazide) and a sulfhydryl-reactive group. They are particularly useful for conjugating glycoproteins.[1]

-

Amine-to-Photoreactive Crosslinkers: These combine an amine-reactive group with a photoreactive group (e.g., aryl azide or diazirine) that becomes reactive upon exposure to UV light, allowing for non-specific covalent bond formation with nearby molecules.[1][8]

-

Sulfhydryl-to-Photoreactive Crosslinkers: Similar to the above, but with a sulfhydryl-reactive group instead of an amine-reactive one.[8]

-

Amine-to-Carboxyl Reactive Crosslinkers: These typically utilize a carbodiimide to activate carboxyl groups for reaction with primary amines.[10]

Quantitative Data of Common Heterobifunctional Crosslinkers

The selection of an appropriate heterobifunctional crosslinker is guided by its physicochemical properties. The following tables summarize key quantitative data for a selection of commonly used crosslinkers.

Table 1: Amine-to-Sulfhydryl Reactive Crosslinkers

| Crosslinker | Reactive Group 1 (Amine) | Reactive Group 2 (Sulfhydryl) | Spacer Arm Length (Å) | Molecular Weight ( g/mol ) | Cleavable? | Water-Soluble? |

| SMCC | NHS ester | Maleimide | 8.3 | 334.32 | No | No |

| Sulfo-SMCC | Sulfo-NHS ester | Maleimide | 8.3 | 436.37 | No | Yes |

| LC-SMCC | NHS ester | Maleimide | 16.2 | 447.48 | No | No |

| BMPS | NHS ester | Maleimide | 6.9 | 266.22 | No | No |

| MBS | NHS ester | Maleimide | 7.3 | 314.25 | No | No |

| LC-SPDP | NHS ester | Pyridyldithiol | 15.7 | 423.53 | Yes (Disulfide) | No |

| Sulfo-LC-SPDP | Sulfo-NHS ester | Pyridyldithiol | 15.7 | 525.58 | Yes (Disulfide) | Yes |

Table 2: Photoreactive Heterobifunctional Crosslinkers

| Crosslinker | Reactive Group 1 | Reactive Group 2 (Photoreactive) | Spacer Arm Length (Å) | Molecular Weight ( g/mol ) | Cleavable? | Water-Soluble? |

| NHS-ASA | NHS ester | Aryl azide | 8.0 | 276.21 | No | No |

| ANB-NOS | NHS ester | Nitrophenyl azide | 7.7 | 305.20 | No | No |

| SDA | NHS ester | Diazirine | 3.9 | 251.21 | No | No |

Table 3: Other Heterobifunctional Crosslinkers

| Crosslinker | Reactive Group 1 | Reactive Group 2 | Spacer Arm Length (Å) | Molecular Weight ( g/mol ) | Cleavable? | Water-Soluble? |

| ABH | Hydrazide | Aryl azide | 11.9 | 177.19 | No | No |

| EDC | Carbodiimide | (activates -COOH) | 0 (zero-length) | 191.70 | No | Yes |

Key Applications and Signaling Pathways

Heterobifunctional crosslinkers are pivotal in a multitude of applications within research and drug development.

Antibody-Drug Conjugates (ADCs)

A prominent application is in the creation of ADCs, where a potent cytotoxic drug is linked to a monoclonal antibody that targets tumor-associated antigens.[11][7] The heterobifunctional crosslinker ensures a stable linkage between the antibody and the drug, which is crucial for the ADC's efficacy and safety.[2]

Targeted Protein Degradation (PROTACs)

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific proteins.[12] They consist of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.[12][13] This proximity induces the ubiquitination and subsequent proteasomal degradation of the target protein.[14]

Caption: PROTAC-mediated targeted protein degradation pathway.

Creation of Immunogens

Heterobifunctional crosslinkers are used to conjugate haptens (small molecules) to larger carrier proteins to create immunogens for antibody production.[15] This is a fundamental step in the development of many immunoassays.

Protein-Protein Interaction Studies

These crosslinkers can be used to covalently trap and identify interacting proteins.[16] Photoreactive crosslinkers are particularly useful for this application as they can capture transient or weak interactions upon photoactivation.[17]

Experimental Workflows and Protocols

The following sections provide detailed methodologies for common applications of heterobifunctional crosslinkers.

General Experimental Workflow for Two-Step NHS-Maleimide Crosslinking

The following diagram illustrates a typical experimental workflow for conjugating an amine-containing protein to a sulfhydryl-containing molecule using an NHS-maleimide crosslinker like SMCC or Sulfo-SMCC.

Caption: General experimental workflow for a two-step NHS-maleimide conjugation.

Protocol 1: Antibody-Drug Conjugation using SMCC

This protocol describes a two-step process for conjugating a sulfhydryl-containing drug to an antibody.[2]

Materials:

-

Antibody (1-10 mg/mL in Amine Reaction Buffer)

-

SMCC crosslinker

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Sulfhydryl-containing drug

-

Desalting column (e.g., Sephadex G-25)

-

Amine Reaction Buffer: 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2[2]

-

Thiol Reaction Buffer: 100 mM sodium phosphate, 150 mM sodium chloride, 1-5 mM EDTA, pH 6.5-7.5[11]

-

Quenching Reagent: L-cysteine or N-acetylcysteine

Procedure:

-

Antibody Modification with SMCC: a. Prepare a fresh 10 mM stock solution of SMCC in anhydrous DMF or DMSO.[2] b. Add a 10- to 20-fold molar excess of the SMCC stock solution to the antibody solution.[2] c. Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.[2]

-

Removal of Excess Crosslinker: a. Remove unreacted SMCC using a desalting column equilibrated with Thiol Reaction Buffer.[2] This step is crucial to prevent quenching of the thiol-containing drug.[2]

-

Conjugation with Sulfhydryl-Containing Drug: a. Dissolve the thiol-containing drug in a compatible solvent (e.g., DMSO) to a known concentration.[2] b. Immediately add the sulfhydryl-containing drug solution to the maleimide-activated antibody solution. A molar excess of the drug (typically 1.5 to 5-fold over the available maleimide groups) is recommended.[2] c. Incubate the reaction for 1-2 hours at room temperature.[11]

-

Quenching the Reaction: a. Quench any unreacted maleimide groups by adding a quenching reagent to a final concentration of approximately 1 mM.[2] b. Incubate for an additional 15-30 minutes.[2]

-

Purification: a. Purify the final antibody-drug conjugate using size-exclusion chromatography or dialysis to remove unreacted drug and other small molecules.[2]

Protocol 2: General Protein-Protein Crosslinking using Sulfo-SMCC

This protocol outlines the conjugation of an amine-containing protein to a sulfhydryl-containing protein.[1]

Materials:

-

Amine-containing protein

-

Sulfhydryl-containing protein

-

Sulfo-SMCC crosslinker

-

Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M Sodium Chloride, pH 7.2[1]

-

Desalting column

Procedure:

-

Preparation of Reactants: a. Prepare the amine-containing protein in the Conjugation Buffer. Ensure the buffer is free of primary amines (e.g., Tris or glycine).[1] b. If the sulfhydryl-containing protein has protected sulfhydryls (disulfide bonds), reduce them using a reducing agent like TCEP or DTT. If DTT is used, it must be removed prior to conjugation.[11]

-

Activation of Amine-Containing Protein: a. Immediately before use, prepare a 10 mg/mL solution of Sulfo-SMCC in deionized water.[1] b. Add a 10- to 50-fold molar excess of the Sulfo-SMCC solution to the amine-containing protein solution.[1] c. Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.[5]

-

Removal of Excess Crosslinker: a. Remove the unreacted Sulfo-SMCC using a desalting column equilibrated with Conjugation Buffer.[1]

-

Conjugation to Sulfhydryl-Containing Protein: a. Combine the maleimide-activated protein with the sulfhydryl-containing protein. b. Incubate for 1-2 hours at room temperature at pH 6.5-7.5.[11]

-

Analysis: a. Analyze the resulting conjugate by SDS-PAGE to observe the formation of a higher molecular weight product.

Protocol 3: Photoaffinity Labeling using a Heterobifunctional Photoreactive Crosslinker

This protocol provides a general framework for using an NHS-ester/aryl-azide crosslinker to identify protein interactions.[17]

Materials:

-

Purified "bait" protein (Protein X)

-

Cell lysate or purified "prey" protein solution

-

NHS-ester/aryl-azide crosslinker (e.g., NHS-ASA)

-

Reaction Buffer (amine-free, e.g., PBS, pH 7.2-8.0)

-

UV lamp (e.g., long-wave, 365 nm)

-

Quenching solution (e.g., DTT or other free radical scavenger)

Procedure:

-

Labeling of Bait Protein (in subdued light): a. Dissolve the NHS-ester/aryl-azide crosslinker in an appropriate solvent (e.g., DMSO). b. Add the crosslinker solution to the purified bait protein (Protein X) in Reaction Buffer. c. Incubate for 30-60 minutes at room temperature to allow the NHS ester to react with primary amines on Protein X. d. Remove excess, unreacted crosslinker using a desalting column.

-

Interaction and Crosslinking: a. Add the photoreactive-labeled Protein X to the cell lysate or prey protein solution. b. Allow the proteins to interact for a sufficient time (e.g., 30-60 minutes). c. Expose the sample to UV light for 1-10 minutes to activate the aryl azide and induce crosslinking to interacting proteins.[18]

-

Quenching and Analysis: a. Quench the reaction by adding a quenching solution. b. Analyze the crosslinked products by SDS-PAGE and Western blotting with an antibody against Protein X to identify higher molecular weight complexes. c. For identification of the unknown interacting protein, the crosslinked complex can be excised from the gel and analyzed by mass spectrometry.

References

- 1. proteochem.com [proteochem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]